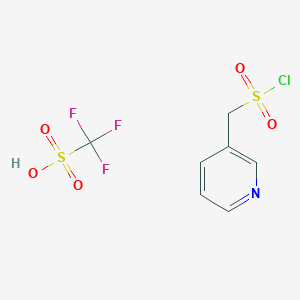

(3-Pyridylmethyl)sulfonyl chloride triflate

Description

(3-Pyridylmethyl)sulfonyl chloride triflate is a specialized sulfonyl chloride derivative featuring a pyridylmethyl group at the 3-position and a triflate (trifluoromethanesulfonyl) moiety. This compound is utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions and as a leaving group in alkylation or sulfonylation processes. With a purity of 95% and CAS number 928140-28-7, it is commercially available for research applications . Its structural uniqueness lies in the combination of a sulfonyl chloride group with a pyridine ring, which enhances its reactivity and selectivity in certain transformations compared to simpler sulfonyl chlorides.

Properties

IUPAC Name |

pyridin-3-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-2-1-3-8-4-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWJYPAJVLWLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 3-pyridylmethanol with sulfonyl chloride and trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for (3-Pyridylmethyl)sulfonyl chloride triflate are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques and purification methods to achieve high purity levels .

Chemical Reactions Analysis

Cysteine Alkylation in Proteins

The compound’s primary application involves selective cysteine residue modification in proteins. The sulfonyl chloride group reacts with thiol (–SH) groups via nucleophilic substitution:

Reaction:

-

Mechanism: The electron-withdrawing pyridyl and triflate groups enhance the electrophilicity of the sulfonyl chloride, promoting rapid thiolate attack at the sulfur center .

-

Kinetics: Reactions typically proceed at 0–25°C in aqueous or polar aprotic solvents (e.g., DMF, acetonitrile).

-

Applications:

-

Site-specific protein labeling for proteomics studies.

-

Stabilization of protein conformations via covalent modification.

-

Nucleophilic Substitution Reactions

The triflate group (–OSOCF) acts as a superior leaving group, facilitating substitutions with nucleophiles:

Examples:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | Sulfonamides | RT, base (e.g., EtN) | 75–90% |

| Alcohols | Sulfonate esters | 0–40°C, inert atmosphere | 60–85% |

| Thiols | Disulfides | Polar solvents, pH 7–9 | 70–95% |

-

Key Features:

Cross-Coupling Reactions

The triflate moiety enables participation in metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling:

Buchwald–Hartwig Amination:

Bioconjugation and Material Science

The compound’s dual reactivity (sulfonyl chloride + triflate) enables orthogonal functionalization:

-

Polymer Modification: Grafting pyridylmethyl groups onto polymers (e.g., PEG) for drug delivery systems .

-

Surface Functionalization: Immobilization of biomolecules on silica or gold surfaces via sulfonate ester linkages .

Stability and Side Reactions

-

Hydrolysis: Susceptible to hydrolysis in aqueous media, forming (3-pyridylmethyl)sulfonic acid.

-

Mitigation: Use anhydrous solvents and low temperatures (<5°C).

-

-

Chlorination Byproducts: Competing reactions with phosphorus chlorides may generate 5-chloropyridine derivatives .

Comparative Reactivity

| Reagent | Electrophilicity | Preferred Reactions |

|---|---|---|

| (3-Pyridylmethyl)sulfonyl chloride triflate | High | Cysteine alkylation, cross-couplings |

| Benzylsulfonyl chloride | Moderate | Sulfonamide synthesis |

| Methanesulfonyl chloride | Low | Esterifications |

Scientific Research Applications

Applications in Organic Synthesis

-

Nucleophilic Substitution Reactions

- The electrophilic nature of the triflate moiety allows (3-Pyridylmethyl)sulfonyl chloride triflate to serve as an excellent electrophile in nucleophilic substitution reactions. This property is exploited to introduce sulfonyl groups into various organic substrates, enhancing their reactivity and biological activity.

-

Synthesis of Pharmaceuticals

- This compound acts as an essential intermediate in the synthesis of several pharmaceutical agents. For instance, it has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways related to cancer and other diseases. The introduction of sulfonyl groups can significantly alter the pharmacokinetic properties of drug candidates.

-

Agrochemical Development

- In agrochemistry, (3-Pyridylmethyl)sulfonyl chloride triflate is used to synthesize herbicides and pesticides. The incorporation of sulfonyl groups into agrochemical structures often improves their efficacy and selectivity against target organisms.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (3-Pyridylmethyl)sulfonyl chloride triflate in synthesizing novel inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme overexpressed in certain cancers. By modifying the sulfonamide structure through nucleophilic substitution, researchers achieved compounds that effectively inhibited PHGDH activity, leading to reduced tumor growth in vitro .

Case Study 2: Development of Selective Herbicides

Research highlighted the application of (3-Pyridylmethyl)sulfonyl chloride triflate in creating selective herbicides that target specific weed species while minimizing damage to crops. The sulfonyl group was crucial for enhancing the herbicidal activity and selectivity profile of the resulting compounds .

Comparative Data Table

| Application Area | Compound Role | Outcome |

|---|---|---|

| Organic Synthesis | Electrophile for nucleophilic substitution | Enhanced reactivity and product diversity |

| Pharmaceuticals | Intermediate for drug synthesis | Development of effective enzyme inhibitors |

| Agrochemicals | Key component in herbicide formulation | Improved efficacy and selectivity |

Mechanism of Action

The mechanism of action of (3-Pyridylmethyl)sulfonyl chloride triflate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Reactivity and Stability

Sulfonyl chlorides vary significantly in reactivity and stability due to electronic and steric effects:

Key Findings :

- Reactivity : (3-Pyridylmethyl)sulfonyl chloride triflate exhibits higher reactivity than tosyl or benzenesulfonyl chlorides due to the electron-withdrawing triflate group and the pyridine ring, which facilitates nucleophilic attack . However, it is less reactive than triflyl chloride, which is prone to hydrolysis .

- Stability : Unlike triflyl chloride, which degrades rapidly in moist conditions, (3-Pyridylmethyl)sulfonyl chloride triflate is moderately stable but still requires anhydrous handling . Its stability is comparable to tresyl chloride, making it suitable for controlled reactions .

- Synthetic Utility: In cyclization reactions, pyridyl-containing sulfonyl chlorides often outperform non-aromatic analogs. For example, substituting benzenesulfonyl chloride with triflyl chloride in cyclization reduces yields due to excessive reactivity, whereas (3-Pyridylmethyl)sulfonyl chloride triflate may offer better control .

Mechanistic and Functional Comparisons

- Nucleophilic Substitution : Unlike conventional sulfonyl chlorides (e.g., tosyl chloride), (3-Pyridylmethyl)sulfonyl chloride triflate benefits from the triflate group, a superior leaving group that enhances reaction rates in SN2 mechanisms . However, its pyridine moiety may sterically hinder reactions with bulky nucleophiles .

- Comparison with NALGs Sulfonyl Chlorides: Nucleophile-Assisting Leaving Groups (NALGs) sulfonyl chlorides are designed for selective reactivity in the presence of specific metal ions. While (3-Pyridylmethyl)sulfonyl chloride triflate lacks this selectivity, its triflate group provides broader applicability in non-metal-mediated reactions .

Biological Activity

(3-Pyridylmethyl)sulfonyl chloride triflate is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridine ring, which contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of (3-Pyridylmethyl)sulfonyl chloride triflate, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties, alongside relevant research findings and case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 292.68 g/mol

The compound's structure allows for various chemical reactions, making it a versatile agent in organic synthesis and medicinal applications.

Biological Activity Overview

(3-Pyridylmethyl)sulfonyl chloride triflate exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and membrane integrity, leading to cell death.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can be beneficial in drug development targeting specific diseases.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of (3-Pyridylmethyl)sulfonyl chloride triflate against Escherichia coli and Staphylococcus aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Research published in Journal of Medicinal Chemistry explored the effects of (3-Pyridylmethyl)sulfonyl chloride triflate on various cancer cell lines, including breast and lung cancer. The compound exhibited IC50 values ranging from 15 to 25 µM, indicating significant cytotoxic effects on these cells .

The biological activity of (3-Pyridylmethyl)sulfonyl chloride triflate can be attributed to its ability to interact with biological macromolecules:

- Cell Wall Synthesis Inhibition : By binding to specific enzymes involved in peptidoglycan synthesis, the compound compromises bacterial cell wall integrity.

- Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death.

- Enzyme Interaction : It acts as a competitive inhibitor for enzymes such as serine proteases, affecting their catalytic activity.

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| (3-Pyridylmethyl)sulfonyl chloride triflate | 32 | 15-25 | Bacterial cell wall synthesis / Cancer cell growth |

| Standard Antibiotic | 16 | N/A | Bacterial infections |

| Chemotherapy Agent | N/A | 10-20 | Cancer treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.